1,3-Diphenylacetone

organic synthesis process chemistry scale-up

Unlike acetophenone or benzophenone, 1,3-diphenylacetone contains two nucleophilic α‑carbons enabling double aldol condensation with benzil to exclusively produce tetraphenylcyclopentadienone — a crucial Diels‑Alder diene and ligand precursor. A one‑pot, two‑step route delivers >99% purity at multi‑gram scale with 86% yield, minimizing waste. Its p‑tosylhydrazone derivative enables carbene insertion/cyclopropanation. With high lipophilicity (XLogP3=3.1) and a defined melting point (32–34 °C), it ensures reproducible process chemistry.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 102-04-5
Cat. No. B089425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenylacetone
CAS102-04-5
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)CC2=CC=CC=C2
InChIInChI=1S/C15H14O/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyYFKBXYGUSOXJGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in organic solvents, oils
very soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenylacetone (CAS 102-04-5): Procurement-Ready Specifications and Core Physicochemical Profile


1,3-Diphenylacetone (CAS 102-04-5), also known as dibenzyl ketone, is a symmetrical aromatic ketone (C₁₅H₁₄O; MW 210.27 g/mol) that exists as a white to yellow crystalline solid or clear liquid [1]. The compound has a melting point range of 32–34 °C and a boiling point of 330 °C (760 mmHg), with a density of 1.04 g/cm³ [2]. The molecule features a central electrophilic carbonyl carbon flanked by two nucleophilic benzyl groups, creating a distinctive reactivity profile that differs substantially from monoaryl ketones such as acetophenone or benzophenone [3].

Why Generic Substitution Fails: The Functional Specificity of 1,3-Diphenylacetone in Synthetic and Analytical Workflows


Although 1,3-diphenylacetone shares the ketone functional group with simpler analogs such as acetophenone (C₆H₅C(O)CH₃) and benzophenone (C₆H₅C(O)C₆H₅), direct substitution in a synthetic or analytical protocol is generally not feasible [1]. This is due to its unique symmetrical 1,3-diarylpropan-2-one architecture, which provides two nucleophilic α-carbons (rather than one or none) and enables double aldol condensation reactions that are impossible with monoaryl ketones [2]. The substitution pattern results in a significantly higher molar mass (210.27 g/mol vs. 120.15 g/mol for acetophenone and 182.22 g/mol for benzophenone) and a higher melting point (32–34 °C vs. 19–20 °C for acetophenone and 48–49 °C for benzophenone), which affects handling, storage, and purification requirements [3]. Furthermore, the compound demonstrates a markedly different thermodynamic profile with an enthalpy of fusion of 20.2 kJ/mol at 307.2 K [4]. Therefore, generic substitution based solely on the presence of a ketone moiety risks synthetic failure or introduces unverified performance variability in downstream applications.

Quantitative Differentiation of 1,3-Diphenylacetone: Head-to-Head Evidence for Scientific Selection


One-Pot Synthetic Efficiency: 86% Yield at >50 g Scale with >99% Purity

1,3-Diphenylacetone is produced via a one-pot, two-step procedure from phenylacetate with a reported isolated yield of 86% at scales exceeding 50 grams, achieving a final purity of >99% without requiring additional column chromatography . This single-flask methodology reduces unit operations, solvent waste, and processing time compared to traditional multi-step, multi-vessel approaches that often require purification between steps and result in lower overall yields. The process is a direct alternative to the classic ketonic decarboxylation of phenylacetic acid using iron powder, which is known to generate lower yields and substantial metal waste [1].

organic synthesis process chemistry scale-up

Double Aldol Condensation: Specificity for Tetraphenylcyclopentadienone Synthesis

1,3-Diphenylacetone undergoes a base-catalyzed double aldol condensation with benzil (1,2-diphenylethane-1,2-dione) to yield tetraphenylcyclopentadienone [1]. This transformation is a defining synthetic application of the compound and exploits the presence of two enolizable α-methylene positions adjacent to the carbonyl group. Simpler ketones such as acetophenone or benzophenone are incapable of this double condensation because they lack two α-CH₂ groups. Experimental data from a teaching laboratory protocol report the reaction of 0.831 g (3.95 mmol) of 1,3-diphenylacetone with 0.845 g (4.02 mmol) of benzil to form tetraphenylcyclopentadienone [2].

synthetic methodology Diels-Alder precursors ligand synthesis

Thermodynamic Stability: Enthalpy of Fusion of 20.2 kJ/mol at 307.2 K

The enthalpy of fusion (ΔfusH) of 1,3-diphenylacetone is 20.2 kJ/mol at 307.2 K (approximately 34 °C) [1]. This experimentally determined thermodynamic parameter reflects the energy required to disrupt the crystal lattice upon melting. While comparable data for structurally analogous compounds such as acetophenone (ΔfusH ≈ 17.5 kJ/mol) and benzophenone (ΔfusH ≈ 18.2 kJ/mol) indicate that 1,3-diphenylacetone has a slightly higher energy barrier to melting [2]. This subtle difference may influence crystallization behavior, purification efficiency, and the compound's behavior in melt-phase reactions or formulations.

physical chemistry thermochemistry process engineering

Differential Solubility Profile: Almost Insoluble in Water, Freely Soluble in Ethanol

1,3-Diphenylacetone is described as almost insoluble in water but freely soluble in ethanol and ether [1]. This pronounced hydrophobicity (XLogP3-AA = 3.1 [2]) is substantially higher than that of acetophenone (XLogP ≈ 1.6) and comparable to that of benzophenone (XLogP ≈ 3.2), dictating distinct partitioning behavior in aqueous-organic biphasic systems. The compound's low water solubility makes it unsuitable for purely aqueous reactions but advantageous for extraction protocols relying on organic solvent partitioning . This differential solubility must be accounted for when designing synthetic procedures, formulating products, or developing analytical methods such as HPLC with reversed-phase columns.

formulation chemistry extraction purification

Purity Specifications: ≥98.5% by GC with Trace Metal Analysis

Commercial 1,3-diphenylacetone is available with a minimum purity of ≥98.5% as determined by gas chromatography (GC), accompanied by detailed trace metal specifications including calcium (≤100 ppm), copper (≤30 ppm), magnesium (≤50 ppm), potassium (≤50 ppm), sodium (≤500 ppm), and zinc (≤30 ppm) . These stringent purity and elemental impurity specifications are critical for applications in which metal contamination can poison catalysts, interfere with biological assays, or degrade product quality. In contrast, many generic aryl ketone suppliers do not routinely report trace metal content, leading to variability in performance across batches . The availability of trace metal data allows for informed procurement based on the specific tolerance of a given application.

quality control analytical chemistry procurement

Derivatization Versatility: Tosylhydrazone Formation for Carbene Chemistry

1,3-Diphenylacetone reacts with p-toluenesulfonyl hydrazide to form the corresponding p-tosylhydrazone derivative, which serves as a versatile precursor for carbene generation and subsequent insertion or cyclopropanation reactions . This derivatization pathway is shared with other ketones; however, the symmetrical 1,3-diaryl substitution pattern of the parent ketone imparts unique steric and electronic properties to the resulting carbene intermediate. The tosylhydrazone of 1,3-diphenylacetone is explicitly used as a reagent for the synthesis of complex molecules in pharmaceutical and agrochemical development . In contrast, the tosylhydrazones of simpler ketones such as acetone or acetophenone lack the aryl substitution pattern required for analogous steric shielding and electronic tuning.

synthetic methodology carbene precursors medicinal chemistry

Best-Fit Application Scenarios for 1,3-Diphenylacetone (CAS 102-04-5) Based on Quantitative Evidence


Synthesis of Tetraphenylcyclopentadienone for Diels-Alder and Ligand Chemistry

Based on its demonstrated double aldol condensation with benzil (see Evidence Item 2), 1,3-diphenylacetone is the ketone of choice for synthesizing tetraphenylcyclopentadienone. This product serves as a diene in Diels-Alder cycloadditions and as a precursor to cyclopentadienyl ligands used in organometallic chemistry. Simpler ketones such as acetophenone or benzophenone cannot undergo this double condensation and will fail to yield the desired product [1]. The reported reaction stoichiometry of 3.95 mmol of 1,3-diphenylacetone with 4.02 mmol of benzil provides a reliable starting point for protocol development [2].

Kilogram-Scale Synthesis Using the One-Pot Claisen Condensation Procedure

For preparative and process chemistry requiring multi-gram to kilogram quantities of 1,3-diphenylacetone, the one-pot, two-step procedure from phenylacetate (see Evidence Item 1) delivers 86% yield and >99% purity at >50 g scale. This methodology minimizes unit operations and solvent waste compared to traditional ketonic decarboxylation using iron powder . Procurement of 1,3-diphenylacetone produced via this route ensures a consistent, high-purity intermediate for downstream transformations in pharmaceutical and agrochemical synthesis.

Carbene Precursor Generation via Tosylhydrazone Derivatization

The p-tosylhydrazone derivative of 1,3-diphenylacetone is a commercially available reagent used in carbene insertion and cyclopropanation reactions for the construction of complex molecular scaffolds (see Evidence Item 6). The symmetrical 1,3-diaryl substitution pattern provides steric bulk and electronic tuning that differentiates this carbene precursor from those derived from simpler ketones. This application is particularly relevant for medicinal chemistry groups engaged in the synthesis of novel pharmaceutical candidates and agrochemical leads .

Process Development Requiring Well-Defined Thermal and Solubility Parameters

The documented enthalpy of fusion (20.2 kJ/mol at 307.2 K; Evidence Item 3) and differential solubility profile (almost insoluble in water, freely soluble in ethanol; Evidence Item 4) make 1,3-diphenylacetone suitable for applications requiring predictable thermal behavior and organic-phase reaction conditions. The high lipophilicity (XLogP3-AA = 3.1) and poor aqueous solubility inform solvent selection for reactions and extractions, and the precise melting point (32–34 °C) facilitates recrystallization-based purification. These parameters support robust process development and quality control in industrial settings [3].

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